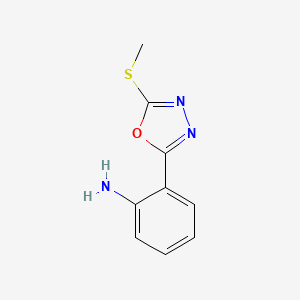
(9beta)-9,11beta-Epoxy-16beta-methyl-17-hydroxypregna-1,4-diene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9beta)-9,11beta-Epoxy-16beta-methyl-17-hydroxypregna-1,4-diene-3,20-dione is a synthetic steroid compound. It is structurally related to corticosteroids and has significant biological activity. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9beta)-9,11beta-Epoxy-16beta-methyl-17-hydroxypregna-1,4-diene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. One common synthetic route includes:
Starting Material: The synthesis often begins with a steroid nucleus such as pregnenolone.
Epoxidation: Introduction of the epoxy group at the 9,11 positions is achieved using peracids like m-chloroperbenzoic acid (m-CPBA).
Hydroxylation: The hydroxyl group at the 17 position can be introduced via selective hydroxylation reactions using reagents like osmium tetroxide (OsO4) or selenium dioxide (SeO2).
Methylation: The 16beta-methyl group is typically introduced through alkylation reactions using methyl iodide (CH3I) in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(9beta)-9,11beta-Epoxy-16beta-methyl-17-hydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols from ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (9beta)-9,11beta-Epoxy-16beta-methyl-17-hydroxypregna-1,4-diene-3,20-dione is used as a starting material for synthesizing other complex steroids. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, this compound is studied for its role in modulating immune responses. It is used in research to understand the mechanisms of steroid action and their effects on cellular processes.
Medicine
Medically, this compound is used in the treatment of inflammatory and autoimmune diseases. Its anti-inflammatory properties make it effective in conditions like rheumatoid arthritis and asthma.
Industry
In the pharmaceutical industry, this compound is a key ingredient in the formulation of various drugs. Its stability and efficacy make it suitable for large-scale production and use in therapeutic applications.
Wirkmechanismus
The mechanism of action of (9beta)-9,11beta-Epoxy-16beta-methyl-17-hydroxypregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in cells. This binding alters the expression of specific genes, leading to reduced production of pro-inflammatory cytokines and suppression of immune responses. The compound also influences metabolic pathways, contributing to its overall therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Betamethasone: Used in various inflammatory and autoimmune conditions.
Uniqueness
(9beta)-9,11beta-Epoxy-16beta-methyl-17-hydroxypregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other corticosteroids. Its epoxy group at the 9,11 positions and the methyl group at the 16beta position contribute to its distinct pharmacological profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
CAS-Nummer |
37413-99-3 |
|---|---|
Molekularformel |
C22H28O4 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
14-acetyl-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H28O4/c1-12-9-17-16-6-5-14-10-15(24)7-8-19(14,3)22(16)18(26-22)11-20(17,4)21(12,25)13(2)23/h7-8,10,12,16-18,25H,5-6,9,11H2,1-4H3 |
InChI-Schlüssel |
JGIRPEXTUMTWKF-UHFFFAOYSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)C)O)C)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)C)O)C)C |
Synonyme |
9,11β-Epoxy-17-hydroxy-16β-methyl-9β-pregna-1,4-diene-3,20-dione; (9β,11β,16β)-9,11-Epoxy-17-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












